- Photokinetics of two novel photochromic diarylethenes derived from benzothiopheneInternational Journal of Chemical Kinetics, 2012, 44(11), 736-744,
Cas no 90560-10-4 (6-methoxy-1-benzothiophene)

6-methoxy-1-benzothiophene structure
Nom du produit:6-methoxy-1-benzothiophene
Numéro CAS:90560-10-4
Le MF:C9H8OS
Mégawatts:164.224221229553
MDL:MFCD13181215
CID:788609
PubChem ID:13634237
6-methoxy-1-benzothiophene Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Methoxybenzo[b]thiophene
- 6-Methoxy-1-benzothiophene
- 6-Methoxybenzo(b)thiophene
- BENZO[B]THIOPHENE, 6-METHOXY-
- 6-methoxy-benzo[b]thiophene
- Benzo[b]thiophene,6-methoxy-
- AK109893
- zlchem 184
- 6-Methoxybenzothiophene
- 6-Methoxy-benzothiophene
- 6-methoxybenzo[b]-thiophene
- 6-Methoxy -benzo[b]thiophene
- 1-benzothien-6-yl methyl ether
- 6-(methyloxy)-1-benzothiophene
- ZLB0175
- WGDVDMKNSDCNGB-UHFFFAOYSA-N
- BCP31108
- CM0075
- 5075AC
- A
- 6-Methoxybenzo[b]thiophene (ACI)
- 6-Methoxythianaphthene
- SY122383
- DB-032186
- CS-B0373
- SCHEMBL155194
- SB22884
- 6-Methoxy-1-benzothiophene;Benzo[b]thiophene, 6-methoxy-
- DTXSID70545514
- 90560-10-4
- MFCD13181215
- GS-6187
- AKOS016009085
- 6-methoxy-1-benzothiophene
-
- MDL: MFCD13181215
- Piscine à noyau: 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3
- La clé Inchi: WGDVDMKNSDCNGB-UHFFFAOYSA-N
- Sourire: O(C)C1C=C2C(C=CS2)=CC=1
Propriétés calculées
- Qualité précise: 164.02958605g/mol
- Masse isotopique unique: 164.02958605g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 138
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 37.5
- Le xlogp3: 2.9
Propriétés expérimentales
- Point d'ébullition: 268.874°C at 760 mmHg
6-methoxy-1-benzothiophene Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Conditions de stockage:Keep in dark place,Sealed in dry,2-8°C
6-methoxy-1-benzothiophene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Alichem | A169004709-5g |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95% | 5g |
$710.70 | 2023-08-31 | |
eNovation Chemicals LLC | Y1189479-5g |
6-Methoxybenzothiophene |
90560-10-4 | 95% | 5g |
$535 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8052-1G |
6-methoxy-1-benzothiophene |
90560-10-4 | 95% | 1g |
¥ 686.00 | 2023-04-13 | |
Chemenu | CM158349-1g |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95%+ | 1g |
$173 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB170-50mg |
6-methoxy-1-benzothiophene |
90560-10-4 | 98% | 50mg |
177.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76220-250mg |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 98% | 250mg |
¥183.0 | 2024-07-19 | |
eNovation Chemicals LLC | Y1009375-100mg |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 95% | 100mg |
$155 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8052-100MG |
6-methoxy-1-benzothiophene |
90560-10-4 | 95% | 100MG |
¥ 165.00 | 2023-04-13 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-250mg |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 250mg |
¥1084.25 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-100mg |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 100mg |
¥856.91 | 2025-01-20 |
6-methoxy-1-benzothiophene Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Methanol , Dimethylformamide ; 5 h, 110 °C
Référence
- Enantioselective Hydroarylation or Hydroalkenylation of Benzo[b]thiophene 1,1-Dioxides with OrganoboranesOrganic Letters, 2021, 23(3), 896-901,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone
1.2 Solvents: Chlorobenzene
1.2 Solvents: Chlorobenzene
Référence
- Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenesBioorganic & Medicinal Chemistry Letters, 1999, 9(5), 759-764,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol ; 1 h, reflux; 12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Référence
- Application of directed metalation in synthesis. Part 4: Expedient synthesis of substituted benzo[b]thiophene and naphthothiopheneTetrahedron, 2003, 59(26), 4767-4774,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
Référence
- Ring opening/closure reactions of novel diheteroarylethenes derivatives. Solvent effectsJournal of Physical Organic Chemistry, 2012, 25(11), 925-932,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Full Color Light Responsive Diarylethene Inks for Reusable PaperAdvanced Functional Materials, 2016, 26(29), 5230-5238,
Méthode de production 7
Conditions de réaction
1.1 Solvents: Chlorobenzene ; overnight, reflux; reflux → rt
Référence
- Discovery of Potent Irreversible Pan-Fibroblast Growth Factor Receptor (FGFR) InhibitorsJournal of Medicinal Chemistry, 2018, 61(20), 9085-9104,
Méthode de production 8
Conditions de réaction
1.1 Catalysts: Copper bromide (CuBr) Solvents: Methanol , Dimethylformamide ; 7 h, 110 °C
Référence
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and ApplicationsAngewandte Chemie, 2022, 61(35),,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 25 - 30 °C
Référence
- Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C-H Activation StrategyOrganic Process Research & Development, 2020, 24(8), 1405-1419,
Méthode de production 10
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
Référence
- Certain applications of heteroatom directed ortho-metalation in sulfur heterocyclesARKIVOC (Gainesville, 2003, (9), 158-173,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt
Référence
- Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agentsBioorganic Chemistry, 2021, 112,,
6-methoxy-1-benzothiophene Raw materials
- Benzamide,N,N-diethyl-4-methoxy-
- 6-methoxybenzo[b]thiophen-3(2h)-one
- 6-bromo-1-benzothiophene
- 2-Bromo-1,1-diethoxyethane
- Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-
- 3-Methoxybenzenethiol
6-methoxy-1-benzothiophene Preparation Products
6-methoxy-1-benzothiophene Littérature connexe
-
Irari Fouad,Zouhair Mechbal,Kathleen I. Chane-Ching,Alain Adenier,Fran?ois Maurel,Jean-Jacques Aaron,Petr Vodicka,Katerina Cernovska,Vaclav Kozmik,Jiri Svoboda J. Mater. Chem. 2004 14 1711
-
Sonsoles Martín-Santamaría,José-Juan Rodríguez,Sonia de Pascual-Teresa,Sandra Gordon,Martin Bengtsson,Ignacio Garrido-Laguna,Belén Rubio-Viqueira,Pedro P. López-Casas,Manuel Hidalgo,Beatriz de Pascual-Teresa,Ana Ramos Org. Biomol. Chem. 2008 6 3486
90560-10-4 (6-methoxy-1-benzothiophene) Produits connexes
- 20532-30-3(5-Methoxy-1-benzothiophene)
- 3781-90-6(4-methoxy-1-benzothiophene)
- 2411265-20-6(2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl-N-methylacetamide)
- 90817-87-1(5,6,7-trimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one)
- 2229455-03-0(3-(4,5-dibromofuran-2-yl)propanal)
- 879683-41-7(potassium 1,3-benzothiazole-2-carboxylate)
- 1807186-32-8(Ethyl 5-bromomethyl-4-cyano-2-nitrobenzoate)
- 781-35-1(1,1-Diphenylacetone)
- 54542-13-1((2S)-pentan-2-amine)
- 2228389-82-8(3-methoxy-3-(2-methoxy-6-methylphenyl)methylazetidine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90560-10-4)6-methoxy-1-benzothiophene

Pureté:99%/99%
Quantité:5g/25g
Prix ($):438.0/1534.0